molecular formula C21H22N2O4S B14497618 N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine CAS No. 63382-58-1

N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine

Cat. No.: B14497618
CAS No.: 63382-58-1
M. Wt: 398.5 g/mol
InChI Key: DESVINSOYODYQJ-SFHVURJKSA-N
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Description

N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine is a compound that belongs to the class of dansyl derivatives. Dansyl derivatives are known for their fluorescent properties, making them valuable in various scientific applications, particularly in the fields of biochemistry and molecular biology. This compound is used as a fluorescent probe for labeling and detecting biomolecules due to its ability to emit fluorescence upon excitation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine typically involves the reaction of dansyl chloride with L-phenylalanineThe reaction is usually carried out in an organic solvent such as acetone or chloroform, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride.

    Hydrolysis: Acidic or basic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to changes in the fluorescent properties of the compound.

Scientific Research Applications

N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine exerts its effects is primarily based on its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting biomolecules. The molecular targets and pathways involved include interactions with amino groups in proteins and peptides, allowing for specific labeling and detection .

Comparison with Similar Compounds

Similar Compounds

    Dansyl Chloride: A precursor to N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine, used for labeling amino acids and proteins.

    Dansyl Amide: Another dansyl derivative with similar fluorescent properties.

    Dansyl Hydrazine: Used for labeling carbonyl compounds.

Uniqueness

This compound is unique due to its specific interaction with L-phenylalanine, making it highly selective for labeling this amino acid. Its fluorescent properties are also highly stable, making it a reliable tool for various applications .

Properties

CAS No.

63382-58-1

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-2-[[2-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H22N2O4S/c1-23(2)19-13-12-16-10-6-7-11-17(16)20(19)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1

InChI Key

DESVINSOYODYQJ-SFHVURJKSA-N

Isomeric SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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